molecular formula C17H21N3O3S B5707566 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine

Cat. No. B5707566
M. Wt: 347.4 g/mol
InChI Key: XRAQLEGQLXRDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine, commonly known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of GLP-1 and GIP, which in turn stimulates the release of insulin and reduces the release of glucagon, resulting in improved glycemic control.

Mechanism of Action

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors work by inhibiting the enzyme 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine, which is responsible for the breakdown of GLP-1 and GIP. GLP-1 and GIP are hormones that stimulate the release of insulin and inhibit the release of glucagon, resulting in improved glycemic control.
Biochemical and physiological effects:
1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1 and GIP, which stimulate the release of insulin and inhibit the release of glucagon. This leads to improved glycemic control and a reduction in the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, including a reduction in the risk of major adverse cardiovascular events.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors in lab experiments include their ability to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, making them a promising area of research. The limitations of using 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors in lab experiments include the potential for drug interactions and the need for careful monitoring of blood glucose levels.

Future Directions

There are several future directions for research on 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors. One area of research is the development of new 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the cardiovascular benefits of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors, including their potential for reducing the risk of major adverse cardiovascular events. Finally, research is needed to determine the long-term effects of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors on glycemic control and cardiovascular outcomes.

Synthesis Methods

The synthesis of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride with piperidine and sodium hydride in dimethylformamide (DMF) at room temperature. The resulting product is then treated with sodium sulfite and hydrochloric acid to obtain the final product.

Scientific Research Applications

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated their ability to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, including a reduction in the risk of major adverse cardiovascular events.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-11-14(2)20(18-13)17(21)15-7-6-8-16(12-15)24(22,23)19-9-4-3-5-10-19/h6-8,11-12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAQLEGQLXRDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,5-dimethyl-1H-pyrazol-1-yl)[3-(piperidin-1-ylsulfonyl)phenyl]methanone

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